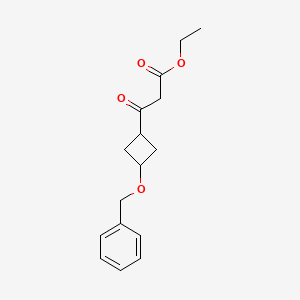
Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate is an organic compound that features a cyclobutyl ring substituted with a benzyloxy group and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate typically involves multiple steps. One common method starts with the preparation of 3-(benzyloxy)cyclobutanone, which can be achieved through the reaction of cyclobutanone with benzyl alcohol in the presence of an acid catalyst. The resulting 3-(benzyloxy)cyclobutanone is then subjected to esterification with ethyl 3-oxopropanoate under basic conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable leaving group.
Major Products
Oxidation: Benzoyl-substituted cyclobutyl ester.
Reduction: Cyclobutyl alcohol derivative.
Substitution: Various substituted cyclobutyl esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate in chemical reactions typically involves the activation of the ester group, making it susceptible to nucleophilic attack. The benzyloxy group can also participate in resonance stabilization, influencing the reactivity of the compound. Molecular targets and pathways depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(3-methoxycyclobutyl)-3-oxopropanoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 3-(3-(phenoxy)cyclobutyl)-3-oxopropanoate: Contains a phenoxy group instead of a benzyloxy group.
Uniqueness
Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate is unique due to the presence of the benzyloxy group, which can influence the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
Molekularformel |
C16H20O4 |
|---|---|
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
ethyl 3-oxo-3-(3-phenylmethoxycyclobutyl)propanoate |
InChI |
InChI=1S/C16H20O4/c1-2-19-16(18)10-15(17)13-8-14(9-13)20-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 |
InChI-Schlüssel |
KXLHAGSTFVUNMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C1CC(C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


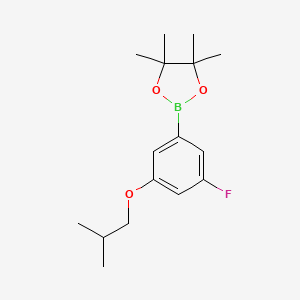
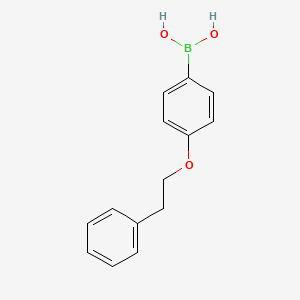

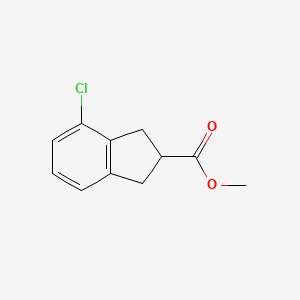
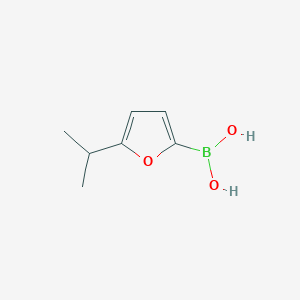
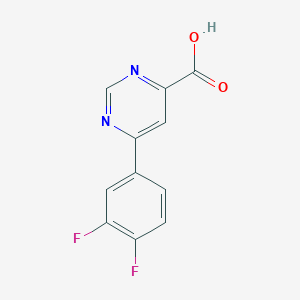
![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)
![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)


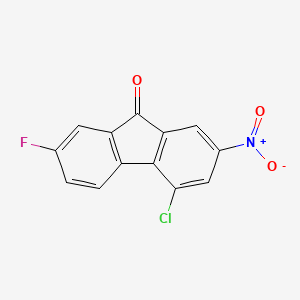
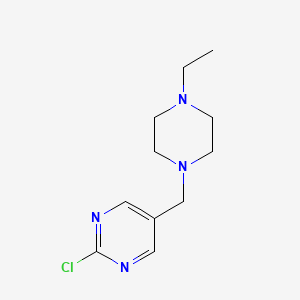
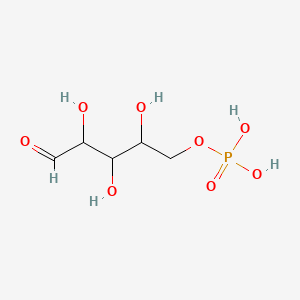
![N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline](/img/structure/B13988341.png)
